molecular formula C18H13ClINO2 B6028560 N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide

N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B6028560
M. Wt: 437.7 g/mol
InChI Key: CXBBZEVINJNWPT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, and a naphthalen-2-yloxy group attached to the acetamide moiety

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClINO2/c19-16-10-14(20)6-8-17(16)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBBZEVINJNWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 2-naphthol.

    Formation of Intermediate: The 2-chloro-4-iodoaniline is reacted with chloroacetyl chloride to form N-(2-chloro-4-iodophenyl)acetamide.

    Final Product Formation: The intermediate is then reacted with 2-naphthol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthalen-2-yloxy group.

    Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products

    Substitution: Products with different substituents replacing the chloro or iodo groups.

    Oxidation: Oxidized derivatives of the naphthalen-2-yloxy group.

    Reduction: Reduced forms of the naphthalen-2-yloxy group.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The chloro and iodo groups can facilitate binding to enzymes or receptors, while the naphthalen-2-yloxy group can interact with hydrophobic pockets in proteins. This compound may modulate signaling pathways and affect cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)-2-methylpropanamide
  • N-(2-chloro-4-iodophenyl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(2-chloro-4-iodophenyl)-2-naphthalen-2-yloxyacetamide is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances its hydrophobicity and potential for interactions with biological targets, making it a valuable compound for research and development.

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